Cas no 808112-86-9 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid)
4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid is a protected amino acid derivative commonly used in peptide synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which provides stability during solid-phase peptide synthesis while allowing selective deprotection under mild basic conditions. The 3-methylbenzoic acid moiety enhances solubility in organic solvents, facilitating handling in coupling reactions. This compound is particularly valuable for introducing modified aromatic amino acid residues into peptide chains, enabling precise control over peptide structure and function. Its compatibility with standard Fmoc-based protocols makes it a practical choice for researchers developing complex peptides with tailored properties. The product's stability and well-characterized reactivity profile contribute to its reliability in synthetic applications.

808112-86-9 structure
Product name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-[[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]amino]-3-methyl-
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
- 808112-86-9
- SCHEMBL14864719
- SCHEMBL1252591
- EN300-1486996
-
- Inchi: InChI=1S/C25H22N2O5/c1-15-12-16(24(29)30)10-11-22(15)27-23(28)13-26-25(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13-14H2,1H3,(H,26,31)(H,27,28)(H,29,30)
- InChI Key: UEXYODYVPTWVCR-UHFFFAOYSA-N
- SMILES: CC1=C(C=CC(=C1)C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Computed Properties
- Exact Mass: 430.15287181g/mol
- Monoisotopic Mass: 430.15287181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 3.9
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1486996-2500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid |
808112-86-9 | 2500mg |
$949.0 | 2023-09-28 | ||
Enamine | EN300-1486996-10000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid |
808112-86-9 | 10000mg |
$2085.0 | 2023-09-28 | ||
Enamine | EN300-1486996-5000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid |
808112-86-9 | 5000mg |
$1406.0 | 2023-09-28 | ||
Enamine | EN300-1486996-50mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid |
808112-86-9 | 50mg |
$407.0 | 2023-09-28 | ||
Enamine | EN300-1486996-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid |
808112-86-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1486996-1000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid |
808112-86-9 | 1000mg |
$485.0 | 2023-09-28 | ||
Enamine | EN300-1486996-100mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid |
808112-86-9 | 100mg |
$427.0 | 2023-09-28 | ||
Enamine | EN300-1486996-500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid |
808112-86-9 | 500mg |
$465.0 | 2023-09-28 | ||
Enamine | EN300-1486996-250mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid |
808112-86-9 | 250mg |
$447.0 | 2023-09-28 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid Related Literature
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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